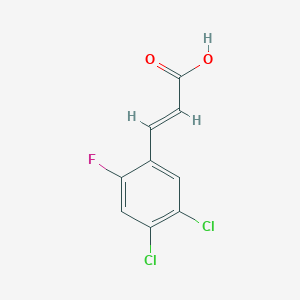
(E)-3-(4,5-dichloro-2-fluorophenyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4,5-dichloro-2-fluorophenyl)prop-2-enoic acid is an organic compound characterized by the presence of a dichloro and fluorine-substituted phenyl group attached to a prop-2-enoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4,5-dichloro-2-fluorophenyl)prop-2-enoic acid typically involves the reaction of 4,5-dichloro-2-fluorobenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(4,5-dichloro-2-fluorophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated derivatives.
Applications De Recherche Scientifique
(E)-3-(4,5-dichloro-2-fluorophenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (E)-3-(4,5-dichloro-2-fluorophenyl)prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: This compound has similar structural features but with different substitution patterns on the phenyl ring.
(E)-3-(4-chlorophenyl)prop-2-enoic acid: This compound lacks the fluorine and additional chlorine substitutions, making it less complex.
Uniqueness
(E)-3-(4,5-dichloro-2-fluorophenyl)prop-2-enoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both chlorine and fluorine atoms on the phenyl ring can enhance its binding affinity and specificity in certain applications.
Propriétés
Formule moléculaire |
C9H5Cl2FO2 |
|---|---|
Poids moléculaire |
235.04 g/mol |
Nom IUPAC |
(E)-3-(4,5-dichloro-2-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Cl2FO2/c10-6-3-5(1-2-9(13)14)8(12)4-7(6)11/h1-4H,(H,13,14)/b2-1+ |
Clé InChI |
IZGVIOHFKRUSRQ-OWOJBTEDSA-N |
SMILES isomérique |
C1=C(C(=CC(=C1Cl)Cl)F)/C=C/C(=O)O |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Cl)F)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4S)-4-[(E)-but-2-enoyl]-3-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B13728702.png)
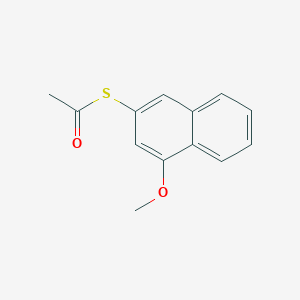
![(Z)-7-(hydroxymethylene)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13728711.png)
![4-[4-amino-3,5-bis(4-carboxyphenyl)-2-methylphenyl]benzoic acid](/img/structure/B13728718.png)
![ethyl (2Z)-2-acetyl-3-[(aminocarbonyl)amino]acrylate](/img/structure/B13728719.png)
![4-Bromo-7-methylisothiazolo[4,5-c]pyridine](/img/structure/B13728720.png)
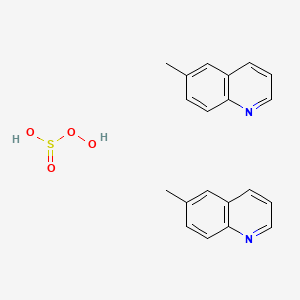
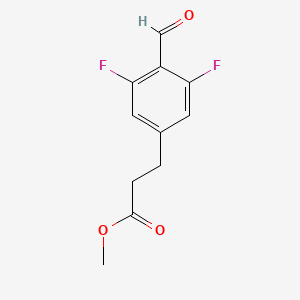

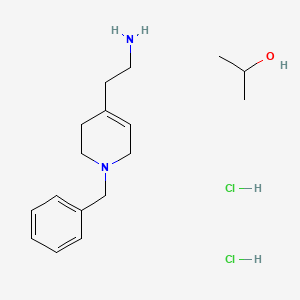
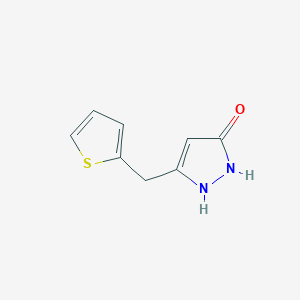
![Methyl 3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate](/img/structure/B13728778.png)
![4-(7-(4-cyano-3-(trifluoromethyl)phenyl)-8-hydroxy-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide](/img/structure/B13728786.png)
